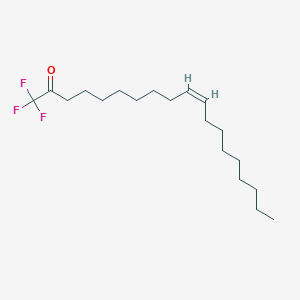

Oleyltrifluormethyketon

Übersicht

Beschreibung

Oleyl trifluoromethyl ketone is a chemical compound with the molecular formula C19H33F3O. It is known for its unique properties due to the presence of the trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is often used in various scientific research applications, particularly in the fields of chemistry and biology.

Wissenschaftliche Forschungsanwendungen

Oleyl trifluoromethyl ketone has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Oleyl trifluoromethyl ketone is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a member of the serine hydrolase family of enzymes and is the principal catabolic enzyme for the fatty acid amides (FAAs) that hydrolyzes both oleamide and anandamide as well as several other fatty acid amides .

Mode of Action

Oleyl trifluoromethyl ketone interacts with its target, FAAH, by inhibiting its activity. In transfected COS-7 cells, 10 μM oleyl trifluoromethyl ketone inhibited hydrolysis of oleamide by human and rat FAAH activities by 95.7% and 94.8%, respectively .

Biochemical Pathways

The primary biochemical pathway affected by oleyl trifluoromethyl ketone is the metabolism of fatty acid amides. By inhibiting FAAH, oleyl trifluoromethyl ketone prevents the breakdown of fatty acid amides, leading to an increase in their levels

Result of Action

The inhibition of FAAH by oleyl trifluoromethyl ketone results in increased levels of fatty acid amides. This can have various molecular and cellular effects, depending on the specific fatty acid amide whose levels are increased .

Biochemische Analyse

Biochemical Properties

Oleyl trifluoromethyl ketone plays a significant role in biochemical reactions, primarily as an inhibitor of FAAH . FAAH is a member of the serine hydrolase family and is responsible for hydrolyzing fatty acid amides such as oleamide and anandamide . Inhibition of FAAH by oleyl trifluoromethyl ketone leads to increased levels of these fatty acid amides, which are involved in various physiological processes, including pain modulation, sleep regulation, and appetite control . The interaction between oleyl trifluoromethyl ketone and FAAH is characterized by the formation of a covalent bond between the ketone group of the compound and the serine residue in the active site of the enzyme .

Cellular Effects

Oleyl trifluoromethyl ketone has been shown to affect various types of cells and cellular processes. In transfected COS-7 cells, oleyl trifluoromethyl ketone at a concentration of 10 µM inhibits the hydrolysis of oleamide by human and rat FAAH activities by 95.7% and 94.8%, respectively . This inhibition leads to increased levels of oleamide, which can influence cell signaling pathways, gene expression, and cellular metabolism . For example, elevated oleamide levels have been associated with enhanced sleep induction and reduced pain perception .

Molecular Mechanism

The molecular mechanism of action of oleyl trifluoromethyl ketone involves its interaction with FAAH. The compound binds to the active site of FAAH, forming a covalent bond with the serine residue, which inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of fatty acid amides, leading to their accumulation in the cell . The increased levels of fatty acid amides can modulate various signaling pathways, including those involved in pain perception, sleep regulation, and appetite control . Additionally, oleyl trifluoromethyl ketone may influence gene expression by altering the levels of transcription factors regulated by fatty acid amides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleyl trifluoromethyl ketone have been observed to change over time. The compound is relatively stable under standard storage conditions, with a recommended storage temperature of -20°C . Its inhibitory effects on FAAH can diminish over time due to potential degradation or changes in the compound’s structure . Long-term studies have shown that prolonged exposure to oleyl trifluoromethyl ketone can lead to sustained increases in fatty acid amide levels, which may have lasting effects on cellular function .

Dosage Effects in Animal Models

The effects of oleyl trifluoromethyl ketone vary with different dosages in animal models. At low doses, the compound effectively inhibits FAAH activity, leading to increased levels of fatty acid amides and their associated physiological effects . At high doses, oleyl trifluoromethyl ketone may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and signaling pathways . Threshold effects have been observed, where doses above a certain level result in significant toxicity and adverse outcomes .

Metabolic Pathways

Oleyl trifluoromethyl ketone is involved in metabolic pathways related to the degradation of fatty acid amides . FAAH, the primary enzyme targeted by oleyl trifluoromethyl ketone, hydrolyzes fatty acid amides into their corresponding acids and amines . By inhibiting FAAH, oleyl trifluoromethyl ketone prevents the breakdown of these amides, leading to their accumulation and prolonged activity . This inhibition can affect metabolic flux and metabolite levels, potentially altering various physiological processes .

Transport and Distribution

Within cells and tissues, oleyl trifluoromethyl ketone is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich environments . Once inside the cell, oleyl trifluoromethyl ketone can interact with intracellular proteins and enzymes, influencing its localization and activity . The distribution of the compound within tissues can vary, with higher concentrations observed in areas with abundant lipid content .

Subcellular Localization

Oleyl trifluoromethyl ketone is primarily localized in the endoplasmic reticulum and lipid droplets within cells . Its subcellular localization is influenced by its lipophilic properties and interactions with specific targeting signals and post-translational modifications . The compound’s activity and function can be affected by its localization, with potential implications for its inhibitory effects on FAAH and other cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Oleyltrifluormetylketon kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die nukleophile Trifluormethylierung von Estern unter Verwendung von Fluoroform (HCF3) und Kaliumhexamethyldisilazid (KHMDS) in Triglyme bei niedrigen Temperaturen (um -40 °C). Dieses Verfahren liefert das gewünschte Trifluormetylketon mit hoher Effizienz .

Ein weiteres Verfahren beinhaltet die Trifluormethylierung von Aldehyden unter Verwendung eines Kupferkatalysators, Triethylsilans und Kaliumpersulfats in wässrigem Aceton bei Raumtemperatur. Dieser Ansatz ist sowohl auf aliphatische als auch auf aromatische Aldehyde anwendbar und liefert gute Ausbeuten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Oleyltrifluormetylketon beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Verfahren. Die Wahl des Verfahrens hängt von der Verfügbarkeit der Ausgangsmaterialien und dem gewünschten Produktionsmaßstab ab. Die Verwendung von Fluoroform und KHMDS in Triglyme ist aufgrund seiner hohen Ausbeute und Effizienz besonders beliebt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Oleyltrifluormetylketon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Trifluormetyl-Gruppe kann an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden üblicherweise Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Oleyltrifluormetylketon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Oleyltrifluormetylketon übt seine Wirkungen hauptsächlich durch die Hemmung der Fettsäureamid-Hydrolase aus. Dieses Enzym ist für die Hydrolyse von Fettsäureamiden verantwortlich, die Signalmoleküle sind, die an verschiedenen physiologischen Prozessen beteiligt sind. Die Hemmung der Fettsäureamid-Hydrolase führt zu erhöhten Spiegeln dieser Signalmoleküle, wodurch ihre Wirkungen moduliert werden .

Analyse Chemischer Reaktionen

Types of Reactions

Oleyl trifluoromethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trifluormetylketon: Eine allgemeine Klasse von Verbindungen mit ähnlichen Eigenschaften und Anwendungen.

Perfluoralkylketone: Verbindungen mit vollständig fluorierten Alkylgruppen, die eine noch höhere Stabilität und Reaktivität bieten.

Fluorarene: Aromatische Verbindungen mit Fluorsubstituenten, die in ähnlichen Anwendungen eingesetzt werden.

Einzigartigkeit

Oleyltrifluormetylketon ist einzigartig aufgrund seiner langen Oleylkette, die spezifische physikalische und chemische Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, in denen sowohl Hydrophobie als auch Reaktivität gewünscht sind .

Biologische Aktivität

Oleyl trifluoromethyl ketone (OTFK) is a compound characterized by its trifluoromethyl group, which enhances its chemical stability and reactivity. With the molecular formula C19H33F3O, OTFK has garnered attention for its biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This article provides a comprehensive overview of the biological activity of OTFK, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)

OTFK acts primarily as a potent inhibitor of FAAH, an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide and oleamide. By inhibiting FAAH, OTFK increases the levels of these endocannabinoids, which are involved in various physiological processes such as pain sensation, mood regulation, and inflammation control.

- Inhibition Efficiency : In studies using transfected COS-7 cells, OTFK demonstrated remarkable inhibition rates—95.7% for human FAAH and 94.8% for rat FAAH at a concentration of 10 µM .

| Property | Value |

|---|---|

| Molecular Formula | C19H33F3O |

| Inhibition Concentration | 10 µM |

| Inhibition Rate (Human FAAH) | 95.7% |

| Inhibition Rate (Rat FAAH) | 94.8% |

| Primary Localization | Endoplasmic reticulum |

Cellular Effects

OTFK's inhibition of FAAH leads to significant cellular effects. The elevation of fatty acid amides can modulate several signaling pathways:

- Increased Anandamide Levels : Anandamide plays a crucial role in pain modulation and neuroprotection.

- Potential Anti-inflammatory Effects : Elevated levels of fatty acid amides may contribute to reduced inflammation and pain relief.

Case Studies and Research Findings

- FAAH Inhibition Studies : A study highlighted that systematic modifications to the oleyl side chain led to enhanced potency in FAAH inhibitors. Variants with shorter saturated chains showed increased inhibitory activity, suggesting that chain length is critical for binding affinity .

- Cytotoxicity Assessments : Research evaluating various trifluoromethyl ketones, including OTFK, revealed that certain derivatives exhibited cytotoxic effects against human tumor cell lines. This suggests potential applications in cancer therapy .

- SARS-CoV Protease Inhibition : Another study explored trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease, demonstrating that compounds with similar structures to OTFK could exhibit time-dependent inhibition characteristics .

Dosage Effects in Animal Models

Research indicates that the effects of OTFK vary with dosage in animal models. At lower doses, it effectively inhibits FAAH activity and leads to increased levels of fatty acid amides without significant adverse effects observed at higher concentrations.

Eigenschaften

IUPAC Name |

(Z)-1,1,1-trifluorononadec-10-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJGXPSMVNTNQL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.